

In vivo comparison of the convulsant effects of cocaine and Pseudococaine.

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Compound of Interest

Compound Name: *Pseudococaine*

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In Vivo Comparison of the Convulsant Effects of Cocaine and Pseudococaine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo convulsant effects of cocaine and its C-2 epimer, **pseudococaine**. The information presented is based on available experimental data to assist researchers in understanding the differential neurotoxic properties of these two structurally related compounds.

Quantitative Data Summary

A direct comparison of the convulsant effects of cocaine and **pseudococaine** was conducted in rhesus monkeys, revealing significant differences in potency and post-convulsive effects. While specific quantitative metrics such as CD50 values are not detailed in the available literature, the dose-response relationship and qualitative observations provide valuable insights.

Parameter	Cocaine	Pseudococaine	Reference
Animal Model	Rhesus Monkey (Macaca mulatta)	Rhesus Monkey (Macaca mulatta)	[1]
Route of Administration	Intravenous	Intravenous	[1]
Convulsant Dose Range	3.0 - 8.0 mg/kg	3.0 - 7.0 mg/kg	[1]
Observed Convulsion Type	Clonic convulsions	Clonic convulsions (similar pattern to cocaine)	[1]
Relative Potency	Less potent	More potent in producing convulsions in the same monkeys	[1]
Post-Convulsion EEG	Low-voltage fast waves	High-voltage slow waves	[1][2]
Post-Convulsion Behavior	Behavioral hyperexcitation	Behavioral depression and drowsiness with intermittent sleep	[1][2]
Duration of Convulsions	Dose-dependent	Dose-dependent	[1]
Autonomic Effects during Convulsions	Marked increases in heart and respiratory rates, mydriasis, and excessive salivation	Marked increases in heart and respiratory rates, mydriasis, and excessive salivation	[1]

Experimental Protocols

The following methodology is based on the key comparative study by Matsuzaki et al. (1977) on the convulsant effects of cocaine and **pseudococaine** in rhesus monkeys.

1. Animal Model:

- Species: Rhesus monkeys (*Macaca mulatta*).[\[1\]](#)
- Housing: Animals are housed in a controlled environment. For neurophysiological studies involving implanted electrodes, animals are typically housed individually to prevent damage to the implant.

2. Surgical Preparation:

- Electrode Implantation: Prior to the experiment, animals undergo a surgical procedure to implant electrodes in various brain regions to allow for electroencephalogram (EEG) recording. This is a standard procedure for in vivo neuropharmacological studies.

3. Drug Administration:

- Route: Cocaine and **pseudococaine** are administered intravenously.[\[1\]](#)
- Dosage: A range of doses is administered to determine the convulsant threshold and observe dose-dependent effects. For cocaine, the convulsant dose range was 3.0 to 8.0 mg/kg, and for **pseudococaine**, it was 3.0 to 7.0 mg/kg.[\[1\]](#)

4. Data Collection and Monitoring:

- Electroencephalogram (EEG): Continuous EEG recordings are taken from the implanted electrodes to monitor brain electrical activity before, during, and after drug administration. This allows for the characterization of seizure activity and post-convulsive neural states.[\[1\]](#)
- Physiological Parameters: Heart rate and respiratory rate are monitored to assess the autonomic effects of the drugs.[\[1\]](#)
- Behavioral Observation: Animal behavior is continuously observed and recorded to document the physical manifestations of the convulsions and the post-convulsive state.[\[1\]](#)

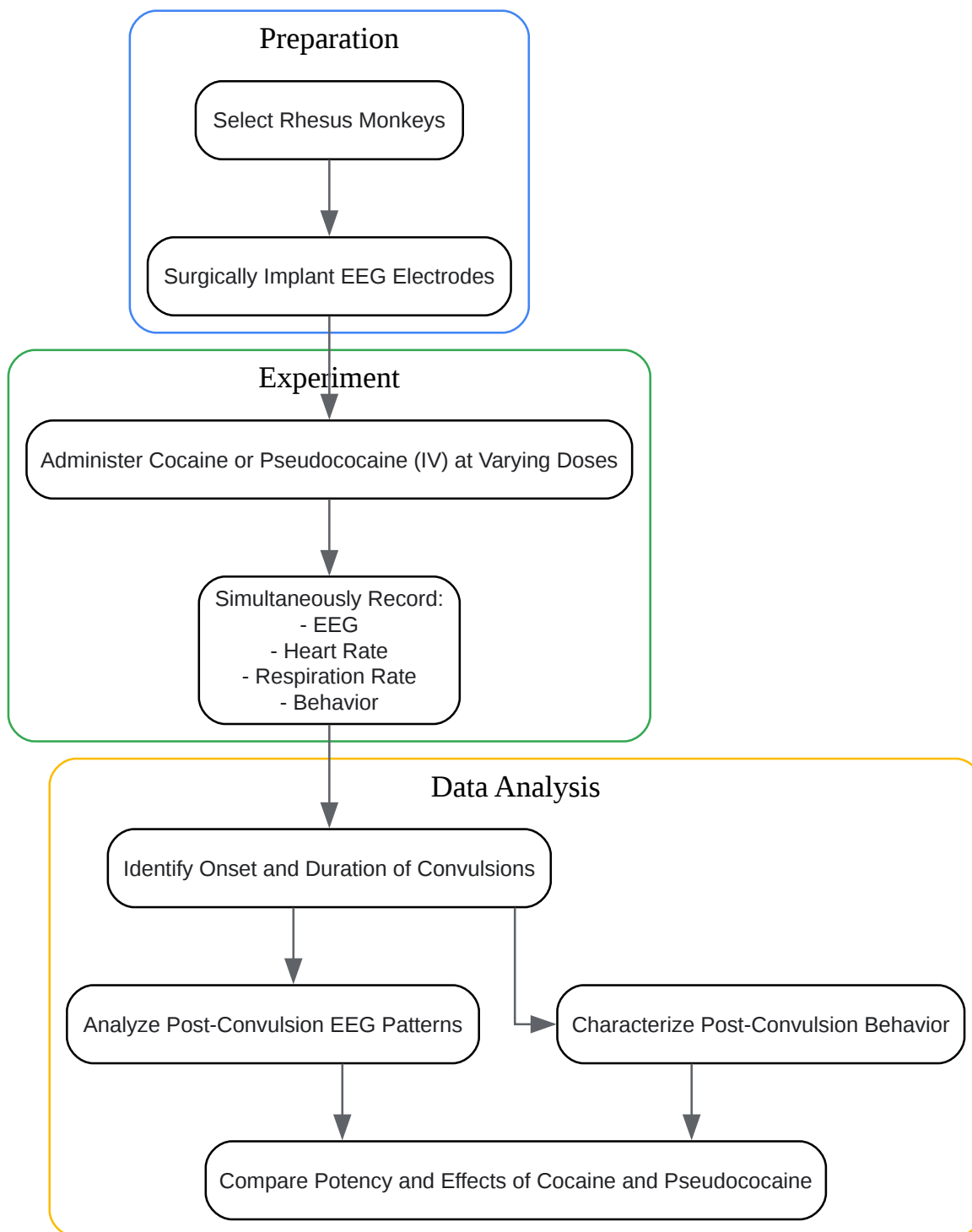
5. Definition of a Convulsion:

- A convulsion is characterized by the presentation of clonic seizures, which are identified through a combination of characteristic high-amplitude, high-frequency spike-and-wave

patterns on the EEG and observable physical manifestations such as involuntary muscle spasms.

Mandatory Visualizations

Experimental Workflow



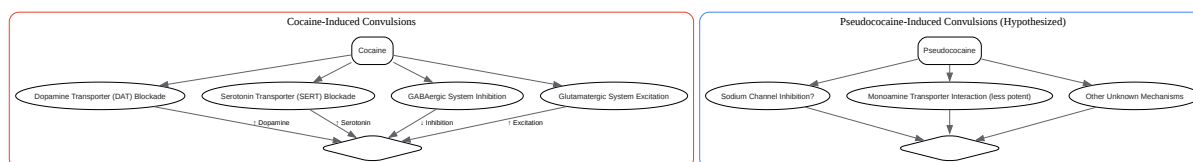
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Caption: Experimental workflow for comparing the convulsant effects of cocaine and **pseudococaine**.

Signaling Pathways

The precise signaling pathways for **pseudococaine**-induced convulsions are not well-elucidated in the available literature. However, it is known to interact with monoamine transporters, albeit with lower potency than cocaine, and may act as a competitive inhibitor of sodium channels.[3]

The mechanisms of cocaine-induced seizures are more extensively studied and are believed to involve the modulation of several neurotransmitter systems.



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Caption: Signaling pathways in cocaine- and **pseudococaine**-induced convulsions.

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